

Introduction: The Scientific Context of 5-furan-3-yl-1H-indazole

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Compound of Interest

Compound Name: 5-FURAN-3-YL-1H-INDAZOLE

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The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.^{[1][2]} Its fusion of a benzene and pyrazole ring offers a unique electronic and structural landscape for molecular design. The incorporation of a furan moiety, another key heterocycle known for its diverse biological activities, at the 5-position of the indazole ring is anticipated to yield novel compounds with significant therapeutic potential.

Given the nascent interest in this specific isomer, this guide provides a foundational set of predicted characterization data. This predictive analysis is grounded in the well-documented spectroscopic behaviors of the parent indazole and furan rings, as well as published data for closely related substituted indazoles.^{[3][4][5]} By understanding the expected spectral signatures, researchers can more efficiently identify and characterize this molecule in their synthetic endeavors.

Molecular Structure and Spectroscopic Overview

The structure of **5-furan-3-yl-1H-indazole**, with a systematic atom numbering scheme for spectral assignments, is presented below. The furan ring at the C5 position is expected to influence the electron distribution within the indazole system, leading to predictable shifts in the NMR spectra and specific fragmentation patterns in mass spectrometry.

Caption: Molecular structure of **5-furan-3-yl-1H-indazole** with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. The predicted ^1H and ^{13}C NMR spectra for **5-furan-3-yl-1H-indazole** are detailed below.

Predicted ^1H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the indazole and furan protons. The chemical shifts are influenced by the aromatic character of both rings and their relative positions. The predictions are based on the known spectra of indazole[6] and furan[7], with adjustments informed by data from substituted indazoles.[4]

Proton	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
N1-H	~13.0	br s	-
H3	~8.2	s	-
H4	~7.8	d	~8.8
H6	~7.5	dd	~8.8, 1.5
H7	~7.9	d	~1.5
H2' (furan)	~7.8	t	~1.7
H4' (furan)	~6.7	dd	~1.9, 0.8
H5' (furan)	~7.6	t	~1.8

Justification: The N-H proton of the indazole ring is typically observed as a broad singlet at a very downfield shift. The indazole protons (H3, H4, H6, H7) are assigned based on their characteristic splitting patterns and chemical shifts in 5-substituted indazoles. The furan protons' chemical shifts and multiplicities are predicted based on known data for 3-substituted furans.

Predicted ^{13}C NMR Spectrum

The ^{13}C NMR spectrum will provide insights into the carbon framework of the molecule.

Carbon	Predicted Chemical Shift (δ , ppm)
C3	~135
C3a	~122
C4	~121
C5	~128
C6	~123
C7	~110
C7a	~141
C2' (furan)	~143
C3' (furan)	~125
C4' (furan)	~110
C5' (furan)	~140

Justification: The chemical shifts are estimated from the parent indazole[8] and furan systems, with considerations for the electronic effects of the substituents. The attachment of the furan ring at C5 is expected to have a notable effect on the chemical shifts of C4, C5, C6, and C7a.

Experimental Protocol: NMR Spectroscopy

Caption: Workflow for NMR sample preparation and analysis.

- Sample Preparation: Dissolve 5-10 mg of **5-furan-3-yl-1H-indazole** in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO- d_6 , CDCl $_3$) in a clean vial.
- Transfer: Transfer the solution to a 5 mm NMR tube.
- Instrumentation: Place the NMR tube in the spectrometer.
- Data Acquisition: Acquire the ^1H NMR spectrum followed by the ^{13}C NMR spectrum. Standard parameters for acquisition can be used, with adjustments to the number of scans for the ^{13}C spectrum to achieve a good signal-to-noise ratio.

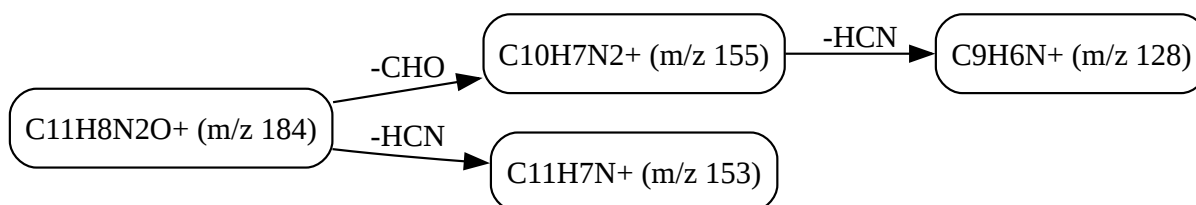
- **Data Processing:** Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra for analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Predicted Mass Spectrum (Electron Ionization)

- **Molecular Ion (M^+):** The exact mass of **5-furan-3-yl-1H-indazole** ($C_{11}H_8N_2O$) is 184.0637 g/mol. The mass spectrum is expected to show a prominent molecular ion peak at $m/z = 184$.
- **Major Fragmentation Pathways:** The fragmentation is likely to proceed through pathways characteristic of aromatic and heterocyclic systems.



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Caption: Predicted major fragmentation pathways for **5-furan-3-yl-1H-indazole**.

Experimental Protocol: Mass Spectrometry

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography for volatile compounds.
- **Ionization:** Use a standard electron ionization (EI) energy of 70 eV.
- **Mass Analysis:** Scan a suitable mass range (e.g., m/z 40-400) to detect the molecular ion and fragment ions.

- **Data Analysis:** Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Spectrum

The IR spectrum of **5-furan-3-yl-1H-indazole** is expected to show characteristic absorption bands for the N-H group, aromatic C-H bonds, and the C=C and C-N bonds of the heterocyclic rings, as well as the C-O-C stretch of the furan moiety. The predictions are based on the known spectra of indazole[9][10] and furan.[11]

Predicted Absorption (cm ⁻¹)	Vibrational Mode
3150-3000	N-H stretch (broad)
3100-3000	Aromatic C-H stretch
1620-1450	C=C and C=N stretching (aromatic rings)
1250-1020	C-O-C stretch (furan)
900-675	C-H out-of-plane bending

Experimental Protocol: IR Spectroscopy

Caption: Workflow for IR sample preparation and analysis.

- **Sample Preparation:**
 - **KBr Pellet:** Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.
 - **Thin Film:** Alternatively, dissolve the sample in a volatile solvent, place a drop of the solution onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate, leaving a thin film of the sample.

- **Data Acquisition:** Place the sample in the IR spectrometer and record the spectrum, typically over the range of 4000-400 cm^{-1} .
- **Data Analysis:** Analyze the positions and intensities of the absorption bands to identify the functional groups present.

Conclusion

This technical guide provides a detailed, predictive overview of the NMR, MS, and IR characterization data for **5-furan-3-yl-1H-indazole**. By leveraging established spectroscopic principles and data from analogous structures, this document serves as a valuable resource for scientists and researchers engaged in the synthesis and study of this and related heterocyclic compounds. While these predictions are based on sound scientific reasoning, experimental verification remains essential for definitive structural confirmation.

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